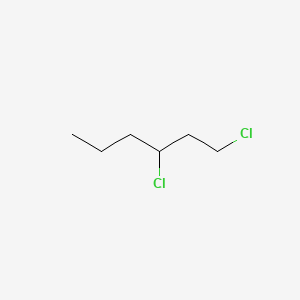

1,3-Dichlorohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56375-88-3 |

|---|---|

Molecular Formula |

C6H12Cl2 |

Molecular Weight |

155.06 g/mol |

IUPAC Name |

1,3-dichlorohexane |

InChI |

InChI=1S/C6H12Cl2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 |

InChI Key |

YMVCUGKJZXZKSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,3-dichlorohexane chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Dichlorohexane

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.065 g/mol | [1] |

| CAS Registry Number | 56375-88-3 | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCC(CCCl)Cl | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -26.66 kJ/mol (Joback Calculated) | [3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -203.93 kJ/mol (Joback Calculated) | [3] |

Reactivity

The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms, which are good leaving groups in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where a nucleophile replaces one or both of the chlorine atoms. The reaction mechanism (Sₙ1 or Sₙ2) will depend on the structure of the substrate (primary vs. secondary carbon), the nature of the nucleophile, the solvent, and the temperature.[4] The carbon atoms bonded to chlorine are electrophilic and susceptible to attack by nucleophiles.[4]

Elimination Reactions: In the presence of a strong base, this compound can undergo elimination reactions to form alkenes.[5] The regioselectivity of the elimination (i.e., the position of the resulting double bond) is generally governed by Zaitsev's rule, which states that the more substituted alkene is the major product.[5]

Free-Radical Halogenation: The synthesis of this compound can be achieved through the free-radical chlorination of hexane (B92381).[6] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps and typically yields a mixture of isomeric products.[7]

Stability and Decomposition: Chlorinated hydrocarbons can decompose at high temperatures.[8][9] The thermal decomposition of similar compounds like 1,2-dichloroethane (B1671644) has been studied and proceeds via β-elimination to form vinyl chloride and HCl.[10] It is expected that this compound would also decompose at elevated temperatures, potentially yielding chlorinated alkenes and hydrogen chloride.[8]

Experimental Protocols

Synthesis of this compound from 1,3-Hexanediol (B1295985)

This protocol is adapted from a general method for the synthesis of dichloroalkanes.[11]

-

Apparatus Setup: Assemble a 1000 mL reaction flask equipped with an oil-water separator, a condenser, and a mechanical stirrer.

-

Charging the Reactor: Sequentially add 400 g of water, 5 g of ammonium (B1175870) chloride (catalyst), and 500 g of 1,6-hexanediol (B165255) to the reaction flask. For the synthesis of this compound, 1,3-hexanediol would be used as the starting material.

-

Reaction Initiation: Stir the mixture and heat it to 50-60 °C.[11] Begin introducing hydrogen chloride (HCl) gas.

-

Reaction Progression: Continue bubbling HCl gas into the mixture. The clear solution will turn milky white.[11] Increase the temperature to approximately 110 °C to initiate reflux and liquid separation in the oil-water separator.[11]

-

Reaction Monitoring and Product Collection: Continue the reflux for 3-5 hours.[11] As the reaction proceeds, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask, while the upper organic layer, which is the 1,6-dichlorohexane (B1210651) product, is collected.[11] A similar separation would be expected for this compound.

-

Purification: The collected organic layer can be further purified by distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a plausible GC-MS protocol for the analysis of this compound, adapted from methods for similar volatile organic compounds.[12][13][14]

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent like methanol (B129727) or hexane.[12][13] For quantitative analysis, an internal standard can be used.[12][14]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[12][13]

-

GC Conditions:

-

Column: A capillary column suitable for volatile organic compounds, such as a VF-624ms (30 m x 0.25 mm, 1.4 µm).[13]

-

Carrier Gas: High purity helium.[13]

-

Oven Temperature Program: Start at a low temperature (e.g., 35 °C) and ramp up to a higher temperature (e.g., 200-220 °C) to ensure separation of components.[12][13]

-

Injection Mode: Splitless injection for trace analysis.[12]

-

-

MS Conditions:

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts related to this compound.

Caption: Synthesis of this compound from 1,3-hexanediol.

Caption: Typical reactions of this compound.

Caption: Free-radical chlorination of hexane.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 56375-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won [digitalcommons.njit.edu]

- 10. researchgate.net [researchgate.net]

- 11. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]

- 12. publ.iss.it [publ.iss.it]

- 13. gbcsci.com [gbcsci.com]

- 14. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3-Dichlorohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,3-dichlorohexane isomers. Due to the limited availability of experimentally determined data for each specific isomer, this document primarily presents computed properties obtained from publicly available chemical databases. Furthermore, it outlines detailed experimental protocols for the determination of key physical properties, offering a methodological framework for researchers.

Core Physical Properties of this compound Isomers

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) isomers are enantiomers, as are the (3R,5S) and (3S,5R) isomers. The relationship between the (3R,5R)/(3S,5S) pair and the (3R,5S)/(3S,5R) pair is diastereomeric. It is important to note that specific experimental data for the physical properties of each of these isomers are scarce in the current scientific literature. The following table summarizes the available computed data for this compound, which represents a mixture of its isomers, and related compounds.

| Property | This compound (Isomer Mixture) | (3S,4R)-3,4-dichlorohexane (meso) | (2R,5S)-2,5-Dichlorohexane (meso) | 1,3-Dichlorocyclohexane (cis) | 1,3-Dichlorocyclohexane (trans) |

| Molecular Formula | C6H12Cl2[1][2][3] | C6H12Cl2[4] | C6H12Cl2[5] | C6H10Cl2[6] | C6H10Cl2[7][8] |

| Molecular Weight | 155.06 g/mol [1][2][3] | 155.06 g/mol [4] | 155.06 g/mol [5] | 153.05 g/mol [6][9] | 153.05 g/mol [7][8] |

| Boiling Point | Not available | Not available | Not available | Not available | Not available |

| Density | Not available | Not available | Not available | Not available | Not available |

| Refractive Index | Not available | Not available | Not available | Not available | Not available |

| XLogP3-AA | 3.1[1] | 3.3[4] | 3[5] | 2.7[6][9] | 2.7[8] |

Note: XLogP3-AA is a computed value for the logarithm of the octanol/water partition coefficient, which is an indicator of a substance's lipophilicity.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of boiling point, density, and refractive index for liquid compounds such as the isomers of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.[10][11]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer with a precision of ±0.1 °C

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Place approximately 0.5 mL of the liquid sample into the small test tube using a Pasteur pipette and add a small magnetic stir bar.[11]

-

Clamp the test tube and position it in the heating block or oil bath on the hot plate stirrer.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[11]

-

Turn on the stirrer to ensure gentle and even heating.

-

Begin heating the sample and observe for boiling, indicated by the formation of bubbles, and the condensation of vapor on the walls of the test tube. This condensation ring indicates that the liquid is refluxing.[10][11]

-

The thermometer bulb should be level with this ring of condensing liquid for an accurate measurement.[11]

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[10][11]

-

Record the temperature and the atmospheric pressure. For high accuracy, the measured boiling point can be corrected to standard pressure (760 mmHg).

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[12][13][14]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Electronic balance with a precision of ±0.001 g

-

Thermometer

-

Beaker

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[12][14]

-

Carefully add a known volume of the liquid sample to the graduated cylinder (e.g., 10.0 mL). When reading the volume, ensure your eye is level with the bottom of the meniscus to avoid parallax error.[12]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[12][14]

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[12]

-

For improved accuracy, repeat the measurement several times and calculate the average density.[12]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic physical property that can be used for identification and purity assessment.[15][16][17]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C). Allow the instrument to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Open the prism of the refractometer and clean the surfaces gently with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow it to dry completely.

-

Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromaticity screw until a sharp, black-and-white boundary is obtained.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Logical Workflow for Isomer Separation and Analysis

The following diagram illustrates a logical workflow for the separation of a diastereomeric mixture of this compound and the subsequent analysis of the physical properties of the purified isomers.

References

- 1. This compound | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. (3S,4R)-3,4-dichlorohexane | C6H12Cl2 | CID 6429400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R,5S)-2,5-Dichlorohexane | C6H12Cl2 | CID 21856005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexane, 1,3-dichloro-, trans- (CAS 24955-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Dichlorocyclohexane | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. pubs.aip.org [pubs.aip.org]

- 17. athabascau.ca [athabascau.ca]

Spectroscopic Analysis of 1,3-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dichlorohexane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents predicted data based on established principles and spectral data of analogous halogenated alkanes. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of similar chlorinated alkanes and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H1 | 3.6 - 3.8 | Triplet (t) |

| H2 | 1.9 - 2.1 | Multiplet (m) |

| H3 | 4.0 - 4.2 | Multiplet (m) |

| H4 | 1.6 - 1.8 | Multiplet (m) |

| H5 | 1.3 - 1.5 | Multiplet (m) |

| H6 | 0.9 - 1.1 | Triplet (t) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 45 - 50 |

| C2 | 35 - 40 |

| C3 | 60 - 65 |

| C4 | 30 - 35 |

| C5 | 20 - 25 |

| C6 | 10 - 15 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch, sp³) | 2850 - 3000 | Strong |

| C-H (bend) | 1375 - 1465 | Medium |

| C-Cl (stretch) | 600 - 800 | Strong |

Table 4: Predicted Major Fragments in Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

| 154/156/158 | [C₆H₁₂Cl₂]⁺ | Molecular ion peak (M, M+2, M+4) with characteristic isotopic pattern for two chlorine atoms. |

| 119/121 | [C₆H₁₂Cl]⁺ | Loss of a chlorine radical. |

| 91 | [C₄H₈Cl]⁺ | Cleavage of the C2-C3 bond. |

| 63 | [C₃H₆Cl]⁺ | Cleavage of the C3-C4 bond. |

| 49 | [CH₂Cl]⁺ | Alpha-cleavage. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solvent should be of high purity to avoid extraneous signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. Standard automated procedures are typically sufficient.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) will be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

As this compound is a liquid at room temperature, it can be analyzed as a neat liquid.

-

Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.[1]

-

-

Instrument Setup:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies for specific functional groups (e.g., C-H stretch, C-Cl stretch).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its identification and structural elucidation.

Methodology:

-

Sample Introduction:

-

Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Inject a dilute solution of the sample (e.g., in dichloromethane (B109758) or hexane) into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Use Electron Ionization (EI) as the ionization method. A standard electron energy of 70 eV is typically used to induce fragmentation.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on logical bond cleavages.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1,3-Dichlorohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dichlorohexane in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the theoretical principles governing its solubility, presents expected solubility trends, and details the experimental methodologies for determining these values.

Core Principles of Solubility

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and the solvent.[1][2] Haloalkanes, such as this compound, are generally considered to be weakly polar molecules. Their primary intermolecular interactions are London dispersion forces, with some contribution from dipole-dipole interactions due to the presence of electronegative chlorine atoms.[1]

For dissolution to occur, the energy required to break the intermolecular attractions between solute molecules and between solvent molecules must be overcome by the energy released when new solute-solvent attractions are formed.[3] Consequently, this compound is expected to be most soluble in solvents with similar intermolecular forces, such as other nonpolar or weakly polar organic solvents.[1][3]

Factors Influencing Solubility:

-

Solvent Polarity: this compound will exhibit higher solubility in nonpolar solvents (e.g., hexane, toluene) and weakly polar solvents where London dispersion forces are the dominant intermolecular interaction.[1] It is expected to have lower solubility in highly polar solvents.

-

Temperature: While specific data is unavailable for this compound, the solubility of most solids and liquids in organic solvents tends to increase with temperature.

-

Molecular Size and Shape: The structural similarity between the solute and solvent can influence solubility.

Quantitative Solubility Data

| Solvent Classification | Example Solvents | Expected Solubility of this compound | Primary Intermolecular Forces |

| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | London Dispersion |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | London Dispersion, Pi-stacking |

| Weakly Polar | Diethyl Ether, Chloroform | High / Miscible | London Dispersion, Dipole-Dipole |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | London Dispersion, Dipole-Dipole |

| Polar Protic | Ethanol, Methanol | Moderate | London Dispersion, Dipole-Dipole, Hydrogen Bonding (solvent) |

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. A common approach is the isothermal saturation method.

Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solute visually confirms saturation.

-

-

Separation of Phases:

-

After reaching equilibrium, the agitation is stopped, and the mixture is allowed to stand for a period to allow the undissolved this compound to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solute.

-

-

Quantification of Solute:

-

A known volume or mass of the filtered saturated solution is taken.

-

The amount of dissolved this compound is determined using an appropriate analytical technique. Gas Chromatography (GC) is a suitable method for volatile compounds like this compound.

-

GC Analysis: A calibration curve is first established using standard solutions of this compound of known concentrations in the same solvent. The aliquot of the saturated solution is then injected into the GC, and its concentration is determined by comparing its peak area to the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

A related experimental procedure involves the silver nitrate (B79036) test to confirm the presence of a haloalkane, which can be adapted for solubility studies.[4][5] In this case, after achieving a saturated solution, a reaction could be induced to form a halide ion, which is then precipitated with silver nitrate.[5] The amount of precipitate can be related back to the concentration of the dissolved haloalkane.[5]

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

This diagram outlines the key factors that influence the solubility of this compound in organic solvents, based on the principle of "like dissolves like."

Caption: Relationship between intermolecular forces and solubility.

References

commercial availability and purity of 1,3-dichlorohexane

An In-depth Technical Guide to the Commercial Availability and Purity of 1,3-Dichlorohexane

For researchers, scientists, and drug development professionals, understanding the commercial landscape and purity of chemical reagents is paramount for experimental success and regulatory compliance. This technical guide provides a comprehensive overview of this compound, covering its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability

This compound (CAS No: 56375-88-3) is a specialty chemical available from a number of suppliers. While it has reportedly reached commercial mass production, it is most commonly sourced in smaller, research-scale quantities.[1] The availability can vary, and it is advisable to contact suppliers directly for lead times and current stock status.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Notes |

| LookChem | Inquire for details | Lists the product and indicates commercial mass production.[1] |

| Clinivex | 10mg, 25mg, 50mg, 100mg | Available in stock for immediate shipment at room temperature.[2] |

| EvitaChem | Inquire for details | Lists 1,3-Dichlorocyclohexane, a related but different compound.[3] |

| Adva Tech Group Inc. | Inquire for details | Lists 1,3-Dichlorocyclohexane, a related but different compound.[4] |

Purity and Physical Properties

The purity of commercially available this compound is typically high, often stated as 99%.[1] However, it is crucial for researchers to independently verify the purity for sensitive applications. The compound exists as a colorless liquid and is classified as an organic halide.[3]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12Cl2 | [1][5][6] |

| Molecular Weight | 155.07 g/mol | [1][5][7] |

| CAS Number | 56375-88-3 | [1][5][6] |

| Boiling Point | 174.7°C at 760 mmHg | [1] |

| Density | 1.028 g/cm³ | [1] |

| Flash Point | 57.1°C | [1] |

| Refractive Index | 1.4297 (estimate) | [1] |

| LogP | 3.02280 | [1] |

Experimental Protocols

Synthesis of Dichloroalkanes

Reaction Scheme:

Synthesis of this compound.

Methodology:

-

Apparatus Setup: Assemble a 1000 mL three-necked reaction flask equipped with a mechanical stirrer, a gas inlet tube, an oil-water separator, and a condenser.

-

Charging the Reactor: To the reaction flask, add 400 g of water, 5 g of a suitable catalyst such as ammonium (B1175870) chloride, and 500 g of 1,3-hexanediol.[8]

-

Initial Heating: Begin stirring the mixture and heat it to approximately 50°C.[8]

-

Introduction of HCl Gas: Start introducing hydrogen chloride (HCl) gas through the gas inlet tube. The reaction solution will turn from clear to milky white.[8]

-

Refluxing: Continue the introduction of HCl gas and increase the temperature of the reaction mixture to 110°C to initiate reflux and liquid separation.[8]

-

Reaction Monitoring and Product Collection: Continue the reflux for 3-5 hours. As the reaction progresses, the oil-water separator will show phase separation. The upper oil layer is the this compound product, which can be continuously separated and collected. The lower aqueous phase is refluxed back into the reaction bottle.[8] The molar ratio of the diol to HCl gas should be approximately 1:2.5.[8]

Purification of Chlorinated Compounds

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and residual catalyst. A general procedure involving washing and distillation is typically effective.

Purification workflow for this compound.

Methodology:

-

Aqueous Washing: The collected organic layer (crude this compound) should be washed sequentially with a 5% aqueous sodium bisulfite solution and then with water to remove any acidic impurities.[9]

-

Drying: The washed organic phase is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.[9][10]

-

Filtration: The drying agent is removed by filtration.

-

Distillation: The crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound is collected.[9]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound.[11]

Workflow for GC-MS purity analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[11][12] An internal standard may be added for quantitative analysis.[12]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[11]

-

Carrier Gas: Helium at a constant flow rate.[11]

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 35-100°C) and ramp up to a higher temperature (e.g., 220-280°C).[11][12]

-

MS Detector:

-

-

Data Analysis:

-

The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components in the sample.

-

The mass spectrum of the major peak should be compared with a reference spectrum for this compound from a spectral library (e.g., NIST) to confirm its identity.[5]

-

The purity is determined by calculating the relative peak area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

-

Conclusion

This compound is a commercially available reagent, typically supplied at high purity for research and development purposes. However, for applications where purity is critical, independent verification is strongly recommended. The experimental protocols outlined in this guide for synthesis, purification, and GC-MS analysis provide a framework for researchers to produce and characterize this compound in the laboratory. Adherence to these methodologies will help ensure the quality and reliability of experimental outcomes.

References

- 1. This compound|lookchem [lookchem.com]

- 2. theclinivex.com [theclinivex.com]

- 3. Buy 1,3-Dichlorocyclohexane (EVT-1636057) | 55887-78-0 [evitachem.com]

- 4. advatechgroup.com [advatechgroup.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-Dichlorohexane 98 2163-00-0 [sigmaaldrich.com]

- 8. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. publ.iss.it [publ.iss.it]

Navigating the Uncharted: A Technical Safety Guide to 1,3-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dichlorohexane is a chlorinated alkane whose specific toxicological and safety profile has not been extensively documented. This guide provides a summary of the known physical and chemical properties and extrapolates potential hazards and safety precautions based on data from related isomers and the broader class of chlorinated hydrocarbons. The absence of definitive data necessitates a highly cautious approach to the handling, storage, and disposal of this compound. All quantitative data presented is the best available at the time of publication and should be treated as indicative rather than definitive.

Physicochemical Properties

The following table summarizes the available and estimated physicochemical properties of this compound. This data is essential for understanding its potential behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂ | PubChem |

| Molecular Weight | 155.07 g/mol | PubChem |

| CAS Number | 56375-88-3 | PubChem |

| Appearance | Colorless liquid (presumed) | General chemical properties |

| Boiling Point | 172-173 °C at 760 mmHg (for 1,3-Dichlorobenzene, a related compound) | Fisher Scientific[1] |

| Melting Point | -24 °C (for 1,3-Dichlorobenzene, a related compound) | Fisher Scientific[1] |

| Flash Point | 67 °C (for 1,3-Dichlorobenzene, a related compound) | Fisher Scientific[1] |

| Solubility | Insoluble or slightly soluble in water (presumed) | General properties of halogenated alkanes |

Hazard Identification and GHS Classification (Presumed)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following GHS classification is based on data for the closely related isomer, 1,6-dichlorohexane, and general knowledge of short-chain chlorinated alkanes. These should be considered as minimum precautions.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

| Warning | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects |

Note: The GHS pictograms for "Warning" are represented by an exclamation mark. The "Health Hazard" pictogram may also be relevant depending on the specific toxicological profile, which is currently unknown.

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling volatile and potentially toxic halogenated hydrocarbons and should be adapted for this compound with a comprehensive, site-specific risk assessment.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

Isolation: For larger quantities or extended procedures, use of a glove box or other isolated system is recommended.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber with appropriate thickness and breakthrough time). Consult glove manufacturer's compatibility charts. |

| Eye Protection | Chemical safety goggles and a face shield. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. For significant exposure risks, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | For situations where fume hood use is not feasible or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |

Standard Operating Procedure for Handling and Use

-

Preparation: Before starting work, ensure all necessary PPE is worn correctly and all engineering controls are operational. Have spill control materials readily available.

-

Dispensing:

-

Transport the chemical in a secondary container.

-

Use a well-ventilated area, preferably a chemical fume hood.

-

Ground all equipment to prevent static discharge, as the compound is combustible.

-

Use a syringe or cannula for transferring small quantities to minimize vapor release.

-

-

During Use:

-

Keep containers tightly closed when not in use.

-

Avoid heating the substance, as it is a combustible liquid.

-

Be aware of incompatible materials such as strong oxidizing agents.

-

-

Waste Disposal:

-

Collect all waste containing this compound in a designated, labeled, and sealed container.

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

-

-

Decontamination:

-

Thoroughly clean all glassware and equipment that has come into contact with this compound using an appropriate solvent and detergent.

-

Wipe down the work area in the fume hood after completion of work.

-

Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Hazard Mitigation Pathway for this compound.

Caption: Standard Experimental Workflow for this compound.

References

Unlocking Synthetic Pathways: A Technical Guide to the Potential Applications of 1,3-Dichlorohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-Dichlorohexane, a dihalogenated alkane, presents a versatile yet underexplored scaffold for organic synthesis. Its two chlorine atoms, situated in a 1,3-relationship, offer unique reactivity for the construction of a variety of cyclic and acyclic molecules. This technical guide elucidates the potential applications of this compound as a key building block in the synthesis of heterocyclic compounds and in alkylation reactions, providing a foundation for its use in pharmaceutical and materials science research. While direct literature on this compound is limited, this guide draws upon established principles of organic chemistry and analogous reactions with similar 1,3-dihaloalkanes to project its synthetic utility.

I. Synthesis of Six-Membered Heterocycles

The 1,3-disposition of the chloro groups in this compound makes it an ideal precursor for the formation of various six-membered heterocyclic rings through intramolecular cyclization or condensation reactions.

A. Synthesis of Substituted Tetrahydropyrans

Substituted tetrahydropyrans are prevalent structural motifs in numerous natural products and pharmacologically active compounds. This compound can potentially be employed in the synthesis of these valuable scaffolds through a Williamson ether synthesis-type reaction with a suitable diol.

A plausible synthetic route involves the reaction of this compound with a 1,3-diol in the presence of a strong base. The base facilitates the formation of a dialkoxide, which can then undergo a double nucleophilic substitution with this compound to form the tetrahydropyran (B127337) ring.

Table 1: Proposed Reaction Conditions for the Synthesis of a Substituted Tetrahydropyran

| Parameter | Value |

| Reactants | This compound, Propane-1,3-diol |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Proposed Product | 2-Propyltetrahydropyran |

Experimental Protocol: Synthesis of 2-Propyltetrahydropyran (Proposed)

-

To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of propane-1,3-diol (1.0 eq.) in THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add a solution of this compound (1.0 eq.) in THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-propyltetrahydropyran.

Diagram 1: Proposed Synthesis of 2-Propyltetrahydropyran

Caption: Proposed Williamson ether synthesis of 2-propyltetrahydropyran.

B. Synthesis of N-Substituted Piperidines

The piperidine (B6355638) ring is a fundamental core in a vast number of pharmaceuticals. The reaction of this compound with a primary amine can lead to the formation of N-substituted piperidines.[1][2] This transformation proceeds via a double nucleophilic substitution where the amine nitrogen displaces both chlorine atoms.[1][2]

Table 2: Proposed Reaction Conditions for the Synthesis of an N-Substituted Piperidine

| Parameter | Value |

| Reactants | This compound, Benzylamine (B48309) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Reflux |

| Reaction Time | 24-48 hours |

| Proposed Product | 1-Benzyl-4-propylpiperidine |

Experimental Protocol: Synthesis of 1-Benzyl-4-propylpiperidine (Proposed)

-

In a round-bottom flask, combine this compound (1.0 eq.), benzylamine (1.1 eq.), and potassium carbonate (2.5 eq.) in acetonitrile.

-

Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to obtain 1-benzyl-4-propylpiperidine.

Diagram 2: Proposed Synthesis of an N-Substituted Piperidine

Caption: Formation of N-substituted piperidines from this compound.

C. Synthesis of Substituted Thiacyclohexanes

Thiacyclohexanes (thianes) are sulfur-containing heterocycles with applications in materials science and as synthetic intermediates. The reaction of this compound with a sulfide (B99878) source, such as sodium sulfide, is a direct route to substituted thiacyclohexanes.

Table 3: Proposed Reaction Conditions for the Synthesis of a Substituted Thiacyclohexane

| Parameter | Value |

| Reactants | This compound, Sodium Sulfide Nonahydrate (Na₂S·9H₂O) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100-120 °C |

| Reaction Time | 6-12 hours |

| Proposed Product | 4-Propylthiacyclohexane |

Experimental Protocol: Synthesis of 4-Propylthiacyclohexane (Proposed)

-

Dissolve this compound (1.0 eq.) and sodium sulfide nonahydrate (1.2 eq.) in DMF.

-

Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by distillation or column chromatography to yield 4-propylthiacyclohexane.

Diagram 3: Proposed Synthesis of a Substituted Thiacyclohexane

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,3-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 1,3-dichlorohexane, a versatile difunctionalized aliphatic compound. The presence of two chlorine atoms at the 1- and 3-positions allows for a range of synthetic transformations, making it a valuable substrate in the synthesis of various organic molecules, including potential pharmaceutical intermediates. Understanding the factors that govern the regioselectivity and stereoselectivity of these reactions is crucial for its effective utilization in drug development and other chemical industries.

Theoretical Background

This compound possesses two electrophilic carbon centers susceptible to nucleophilic attack. The carbon at position 1 is a primary alkyl halide, while the carbon at position 3 is a secondary alkyl halide. This structural difference significantly influences the preferred reaction mechanism (SN1 vs. SN2) at each site.

-

Primary Carbon (C1): This unhindered primary center strongly favors the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step.[1][2] SN2 reactions are favored by strong nucleophiles and polar aprotic solvents.[3][4]

-

Secondary Carbon (C3): The secondary center can undergo substitution via both SN1 and SN2 pathways. The choice of mechanism is highly dependent on the reaction conditions.[5] Strong, non-bulky nucleophiles and polar aprotic solvents will favor the SN2 pathway. Conversely, weak nucleophiles and polar protic solvents, which can stabilize a potential carbocation intermediate, will favor the SN1 mechanism.[3][6]

It is important to consider that elimination reactions (E1 and E2) can compete with substitution, especially when using strong, sterically hindered bases.

Factors Influencing Reactivity

Several factors can be manipulated to control the outcome of nucleophilic substitution reactions on this compound:

-

Nucleophile: The strength and concentration of the nucleophile are critical.[7][8] Strong nucleophiles (e.g., I⁻, RS⁻, CN⁻) will favor SN2 reactions at both positions. Weaker nucleophiles (e.g., H₂O, ROH) are more likely to lead to SN1 reactions at the secondary carbon.

-

Solvent: The polarity of the solvent plays a crucial role.[3]

-

Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.[8]

-

Polar protic solvents (e.g., water, ethanol, methanol) favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group.[3][4]

-

-

Temperature: Higher temperatures generally favor elimination reactions over substitution. Therefore, substitution reactions are typically carried out at moderate temperatures.

-

Leaving Group: The chloride ions are reasonably good leaving groups. To enhance the reaction rate, they can be replaced by better leaving groups like iodide through a Finkelstein reaction.

Regioselectivity

Due to the higher reactivity of the primary halide towards SN2 reactions, monosubstitution will predominantly occur at the C1 position under kinetically controlled conditions with one equivalent of a strong nucleophile. Achieving selective substitution at the C3 position is more challenging and may require the use of protecting groups or specific reaction conditions that favor the SN1 mechanism at the secondary center while minimizing the reaction at the primary center.

Experimental Protocols

Protocol 1: Monosubstitution at the C1 Position via SN2 Reaction

This protocol describes the synthesis of 1-azido-3-chlorohexane, a useful intermediate for the introduction of an amine group.

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 1-azido-3-chlorohexane.

-

Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Disubstitution via SN2 Reactions

This protocol outlines the synthesis of 1,3-dicyanohexane.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, add this compound (1 equivalent) and anhydrous DMSO.

-

Carefully add sodium cyanide (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 48 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,3-dicyanohexane by vacuum distillation.

Data Presentation

The following tables summarize hypothetical quantitative data for the nucleophilic substitution reactions of this compound under various conditions.

Table 1: Monosubstitution with Sodium Azide in DMF at 25°C

| Time (h) | Conversion of this compound (%) | Yield of 1-azido-3-chlorohexane (%) |

| 4 | 35 | 32 |

| 8 | 62 | 58 |

| 16 | 85 | 80 |

| 24 | 95 | 91 |

Table 2: Disubstitution with Sodium Cyanide in DMSO at 80°C

| Time (h) | Conversion of this compound (%) | Yield of 1,3-dicyanohexane (%) |

| 12 | 40 | 35 |

| 24 | 75 | 68 |

| 36 | 90 | 82 |

| 48 | 98 | 90 |

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Caption: SN2 Reaction Pathway for this compound.

Caption: General Experimental Workflow for Nucleophilic Substitution.

References

- 1. flexbooks.ck12.org [flexbooks.ck12.org]

- 2. savemyexams.com [savemyexams.com]

- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Synthesis of 1,3-Diazidohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of organic azides is a cornerstone of modern organic chemistry, providing versatile intermediates for a wide range of applications, including the construction of nitrogen-containing heterocycles, peptide chemistry, and the increasingly important field of "click" chemistry. The reaction of alkyl halides with sodium azide (B81097) represents a fundamental and widely utilized method for the introduction of the azide functionality. This document provides detailed application notes and a protocol for the synthesis of 1,3-diazidohexane from 1,3-dichlorohexane, a reaction that proceeds via a nucleophilic substitution mechanism.

The reaction involves the displacement of chloride ions by the azide anion (N₃⁻), which is a potent nucleophile.[1] In the case of this compound, the substrate contains both a primary and a secondary alkyl chloride. The nucleophilic substitution at the primary carbon (C1) is expected to proceed readily via an Sₙ2 mechanism. The reaction at the secondary carbon (C3) can also occur through an Sₙ2 pathway, although it may be slower due to increased steric hindrance. The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they effectively solvate the sodium cation, leaving a more reactive "naked" azide anion.[2]

Reaction Mechanism and Workflow

The overall reaction transforms this compound into 1,3-diazidohexane through a double nucleophilic substitution. The azide ion sequentially attacks the carbon atoms bonded to the chlorine atoms, leading to the displacement of chloride ions.

Experimental workflow for the synthesis of 1,3-diazidohexane.

Quantitative Data

| Parameter | Value/Condition | Rationale |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents enhance the nucleophilicity of the azide anion.[2] |

| Temperature | 60 - 80 °C | Provides sufficient activation energy for the substitution reactions without promoting significant side reactions like elimination.[2] |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) to determine completion.[2] |

| Stoichiometry of NaN₃ | 2.2 - 3.0 equivalents | An excess of sodium azide is used to ensure the complete conversion of both chloro groups. |

| Expected Yield | Moderate to Good | Yields for similar reactions can vary, but a well-optimized procedure should provide a reasonable yield of the diazide product. |

Experimental Protocol: Synthesis of 1,3-Diazidohexane

This protocol is adapted from procedures for the synthesis of similar azido (B1232118) compounds.[3]

Safety Precautions:

-

Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

This compound is a flammable liquid and an irritant. Handle in a fume hood and avoid contact with skin and eyes.

-

Organic solvents like DMF and diethyl ether are flammable. Work away from open flames and sources of ignition.

Materials and Equipment:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per gram of dichlorohexane).

-

Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (2.5 eq.).

-

Reaction Conditions: Heat the reaction mixture to 70 °C under a nitrogen atmosphere with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a hexane (B92381)/ethyl acetate (B1210297) solvent system) until the starting material is consumed. This may take 12-24 hours.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,3-diazidohexane.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure 1,3-diazidohexane.

Characterization

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the hexane chain, with the protons on the carbons bearing the azide groups (C1 and C3) being shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the hexane backbone. The signals for the carbons attached to the azide groups (C1 and C3) will be significantly shifted compared to the corresponding carbons in the starting material.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, characteristic absorption band for the azide functional group (N₃) in the region of 2100 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the product.

Logical Relationship of Reaction Parameters

References

Application Note: Synthesis of Hexane-1,3-dicarbonitrile via Nucleophilic Substitution of 1,3-Dichlorohexane with Potassium Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hexane-1,3-dicarbonitrile from 1,3-dichlorohexane and potassium cyanide. This reaction proceeds via a nucleophilic substitution mechanism, offering a straightforward method for the introduction of nitrile functionalities, which are valuable synthons in organic synthesis and drug discovery. This application note includes the reaction mechanism, a detailed experimental protocol, safety precautions, and methods for product purification and characterization.

Introduction

The reaction between alkyl halides and alkali metal cyanides is a fundamental transformation in organic chemistry for the formation of nitriles.[1][2] This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism for primary and secondary halides, involves the displacement of a halide ion by the cyanide nucleophile.[2][3] The resulting nitrile products are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to primary amines, or undergo a variety of other transformations, making them key building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This application note details the specific application of this reaction to this compound to yield hexane-1,3-dicarbonitrile.

Reaction and Mechanism

The overall reaction involves the displacement of two chloride ions from this compound by two cyanide ions from potassium cyanide. The balanced chemical equation is as follows:

C₆H₁₂Cl₂ + 2 KCN → C₈H₁₂N₂ + 2 KCl

The reaction is typically carried out by heating the reactants under reflux in an ethanolic solution of potassium cyanide.[4][5] The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atoms bonded to the chlorine atoms.[1] The mechanism for each substitution is a concerted, one-step process (SN2) where the carbon-cyanide bond forms simultaneously with the breaking of the carbon-chlorine bond.[6][7]

Quantitative Data Summary

The following table summarizes the key reactants and the product of this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₆H₁₂Cl₂ | 155.07 | Starting Material |

| Potassium Cyanide | KCN | 65.12 | Reagent/Nucleophile |

| Hexane-1,3-dicarbonitrile | C₈H₁₂N₂ | 136.19 | Product |

| Potassium Chloride | KCl | 74.55 | Byproduct |

Note: Specific reaction yields and times can vary depending on the reaction scale and specific conditions. For analogous reactions of dihaloalkanes to dinitriles, yields are often in the moderate to good range, and reaction times can span several hours.

Experimental Protocol

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium cyanide (2.2 equivalents) and absolute ethanol. Stir the mixture to dissolve the potassium cyanide.

-

Addition of Reactant: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time for similar substitutions is in the range of 8-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated potassium chloride.

-

Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator.

-

Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude hexane-1,3-dicarbonitrile.

-

Purification: The crude product can be purified by vacuum distillation.

Safety Precautions

EXTREME CAUTION IS ADVISED WHEN HANDLING POTASSIUM CYANIDE AS IT IS HIGHLY TOXIC.

-

Engineering Controls: All manipulations involving potassium cyanide must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not work alone when handling cyanides.

-

Waste Disposal: Cyanide waste must be disposed of according to institutional and national regulations. Never mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.

-

Emergency Procedures: In case of accidental exposure, seek immediate medical attention. Ensure that an appropriate cyanide antidote kit is available and that personnel are trained in its use.

Product Characterization

The identity and purity of the synthesized hexane-1,3-dicarbonitrile can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum of the product should exhibit a sharp, characteristic absorption band for the nitrile (C≡N) stretch, typically in the range of 2200-2300 cm⁻¹.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the hexane (B92381) backbone. The chemical shifts and splitting patterns will be consistent with the structure of hexane-1,3-dicarbonitrile.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the nitrile groups, typically in the range of 110-125 ppm, in addition to the signals for the aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of hexane-1,3-dicarbonitrile (136.19 g/mol ).

Visualizations

Figure 1: Experimental workflow for the synthesis of hexane-1,3-dicarbonitrile.

Figure 2: Simplified representation of the SN2 reaction pathway.

References

- 1. youtube.com [youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. eng.uc.edu [eng.uc.edu]

Application Notes and Protocols for Friedel-Crafts Alkylation using 1,3-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-dichlorohexane in Friedel-Crafts alkylation reactions. The protocols outlined below are based on established principles of Friedel-Crafts chemistry and analogous reactions with similar dihaloalkanes, offering a foundational guide for experimental design.

Introduction

Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the generation of a carbocation or a carbocation-like complex from an alkyl halide.[1][3] The use of dihaloalkanes like this compound as alkylating agents opens possibilities for both intermolecular and intramolecular reactions, leading to the synthesis of various substituted aromatic compounds and cyclized products.

When reacted with an aromatic substrate like benzene (B151609), this compound can undergo a double alkylation to potentially form 1,3-diphenylhexane. However, the reaction pathway is often complex and can be influenced by reaction conditions. Due to the presence of two chlorine atoms, both can participate in the reaction, and the nature of the carbocations formed can lead to rearrangements.[4]

One of the key considerations with primary alkyl halides in Friedel-Crafts alkylation is the propensity for carbocation rearrangement to form more stable secondary or tertiary carbocations.[1] In the case of this compound, the initial formation of a primary carbocation at the 1-position is unlikely. Instead, a complex with the Lewis acid is formed.[5] Hydride shifts can lead to the formation of more stable secondary carbocations, influencing the final product distribution.

Reaction Mechanisms and Pathways

The Friedel-Crafts alkylation with this compound can proceed through several pathways depending on the reaction conditions and the molar ratio of reactants.

A potential intermolecular reaction with benzene could lead to the formation of 1,3-diphenylhexane. This would involve a two-step alkylation process.

Alternatively, an intramolecular Friedel-Crafts reaction can occur if the initial alkylation product contains an unreacted haloalkyl chain, leading to the formation of a cyclic product. The formation of five or six-membered rings is generally favored in such intramolecular cyclizations.[6]

Experimental Protocols

The following protocols are generalized based on procedures for similar dihaloalkanes, such as 1,3-dichlorobutane (B52869), and should be optimized for specific research applications.

Protocol 1: Intermolecular Friedel-Crafts Alkylation of Benzene with this compound

Objective: To synthesize 1,3-diphenylhexane through the double alkylation of benzene.

Materials:

-

This compound

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (ice-cold, dilute)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, place anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with continuous stirring.

-

Slowly add this compound to the stirred mixture from a dropping funnel over a period of one hour. Maintain the reaction temperature between 0-5°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional six to seven hours.

-

Carefully pour the reaction mixture onto crushed ice containing a small amount of hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to isolate 1,3-diphenylhexane.

Expected Observations and Data:

| Parameter | Value/Observation | Reference |

| Reactants | Benzene, this compound, AlCl₃ | [7] |

| Temperature | 0-5°C (addition), 0-5°C (reaction) | [7] |

| Reaction Time | ~7-8 hours | [7] |

| Workup | Hydrolysis with ice/HCl, Extraction | [7] |

| Potential Products | 1,3-Diphenylhexane, Rearranged isomers | [7] |

General Experimental Workflow

The following diagram illustrates a typical workflow for a Friedel-Crafts alkylation experiment.

Safety Precautions

-

Friedel-Crafts reactions are exothermic and should be conducted with caution, especially on a large scale.

-

Aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere).

-

Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-